[1-benzyl-2-(methylsulfanyl)-1H-imidazol-5-yl]methanol
Overview
Description
“[1-benzyl-2-(methylsulfanyl)-1H-imidazol-5-yl]methanol” is a chemical compound with the CAS Number: 338414-90-7 . It has a molecular weight of 234.32 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H14N2OS/c1-16-12-13-7-11(9-15)14(12)8-10-5-3-2-4-6-10/h2-7,15H,8-9H2,1H3
. This indicates the molecular structure of the compound.
Physical And Chemical Properties Analysis
“[1-benzyl-2-(methylsulfanyl)-1H-imidazol-5-yl]methanol” is a solid substance . It has a molecular weight of 234.32 .
Scientific Research Applications
Anti-platelet and Vasodilatory Activities
5-methyl-4-(3-pyridyl)-2-(substituted benzimidazol-5-yl)imidazole derivatives, including [1-benzyl-2-(methylsulfanyl)-1H-imidazol-5-yl]methanol, were synthesized and found to exhibit significant anti-platelet and vasodilatory activities. These compounds inhibited enzymes involved in the platelet aggregation cascade such as cyclooxygenase, phosphodiesterase (PDE), and thromboxane A2 synthetase. Particularly, compounds 26 and 33 demonstrated strong inhibition of platelet aggregation and were also noted for their potent vasodilatory activity, with no observed toxicity at high doses (Tanaka et al., 1994).
Angiotensin II Receptor Antagonism
A series of compounds, including [1-benzyl-2-(methylsulfanyl)-1H-imidazol-5-yl]methanol derivatives, were explored as novel AT1-selective angiotensin II receptor antagonists. These compounds were designed using computer-assisted modeling techniques and synthesized with novel procedures. The best antagonists demonstrated potent activity in inhibiting angiotensin-induced blood pressure increase in rats (Bovy et al., 1993).
Antihyperglycemic Properties
In the context of type II diabetes, 1-benzyl-2-(4',5'-dihydro-1'H-imidazol-2'-yl)-4-alkylpiperazines, a family including [1-benzyl-2-(methylsulfanyl)-1H-imidazol-5-yl]methanol, were found to have antihyperglycemic properties. These compounds were evaluated in vivo using glucose tolerance tests on a rat model of diabetes. Some compounds significantly improved glucose tolerance, suggesting their potential utility as antidiabetic agents (Rondu et al., 1997).
Anticonvulsant Activity
A class of compounds known as (arylalkyl)imidazoles, including [1-benzyl-2-(methylsulfanyl)-1H-imidazol-5-yl]methanol derivatives, demonstrated significant anticonvulsant activities. These compounds were highly selective, displaying potent antielectroshock activity with minimal effects against clonic seizures or ataxia. They were also observed to interact with cytochrome P-450, influencing the metabolism of other antiepileptic drugs (Robertson et al., 1986).
Safety And Hazards
The compound is associated with several hazard statements including H302, H312, and H332 . Precautionary statements include P261, P264, P270, P271, P280, P301 + P312 + P330, P302 + P352 + P312, P304 + P340 + P312, P363, P402 + P404, and P501 . The compound is labeled with the GHS07 pictogram and the signal word "Warning" .
properties
IUPAC Name |
(3-benzyl-2-methylsulfanylimidazol-4-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2OS/c1-16-12-13-7-11(9-15)14(12)8-10-5-3-2-4-6-10/h2-7,15H,8-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMJGFHYBHKEGDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(N1CC2=CC=CC=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40383708 | |
Record name | [1-Benzyl-2-(methylsulfanyl)-1H-imidazol-5-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40383708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>35.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24808634 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
[1-benzyl-2-(methylsulfanyl)-1H-imidazol-5-yl]methanol | |
CAS RN |
338414-90-7 | |
Record name | [1-Benzyl-2-(methylsulfanyl)-1H-imidazol-5-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40383708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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